Dfpmtb
Overview
Description
Dfpmtb is a chemical compound that features a combination of a difluorophenyl group, a mercapto group, and a triazole ring
Preparation Methods
The synthesis of Dfpmtb can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with 1H-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with a mercapto compound under controlled conditions to yield the final product .
Chemical Reactions Analysis
Dfpmtb undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazole ring or the difluorophenyl group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Dfpmtb has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Dfpmtb involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes, such as 14-α lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar compounds to Dfpmtb include:
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, a widely used antifungal agent.
Voriconazole: A derivative of fluconazole with enhanced antifungal activity.
Itraconazole: Another triazole antifungal with a broader spectrum of activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Properties
CAS No. |
135272-34-3 |
---|---|
Molecular Formula |
C12H13F2N3OS |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
InChI Key |
XAIWELGWMZINMU-PRHODGIISA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
Synonyms |
2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol DFPMTB |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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